molecular formula C10H14N2 B1274242 1-Ethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 73855-46-6

1-Ethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1274242
CAS RN: 73855-46-6
M. Wt: 162.23 g/mol
InChI Key: KIDFEKJWQHWALS-UHFFFAOYSA-N
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Description

“1-Ethyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 . It is in liquid form .


Synthesis Analysis

The synthesis of “1-Ethyl-1,2,3,4-tetrahydroquinoxaline” and similar compounds has been a subject of research . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The InChI code for “1-Ethyl-1,2,3,4-tetrahydroquinoxaline” is 1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3 . The compound has a molar refractivity of 51.3±0.3 cm^3 .


Physical And Chemical Properties Analysis

“1-Ethyl-1,2,3,4-tetrahydroquinoxaline” has a density of 1.0±0.1 g/cm^3 . Its boiling point is 265.7±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.4±3.0 kJ/mol . The flash point is 104.7±15.6 °C .

Scientific Research Applications

1. Biological Activity and Molecular Investigations

1-Ethyl-3-methylquinoxaline-2-thione, a related compound, has been investigated for its biological activity. Studies involving X-ray diffraction, UV-visible absorption spectroscopy, and DFT calculations revealed important insights into its structure and properties. This research is crucial for understanding the charge transfer within the molecule, which is significant for biomedical applications (Benallal et al., 2020).

2. Antibiotic Properties

Research on Janibacter limosus produced a tetrahydroquinoline derivative known as helquinoline, demonstrating significant biological activity against bacteria and fungi. This derivative is structurally related to 1-ethyl-1,2,3,4-tetrahydroquinoxaline, highlighting its potential in antibiotic development (Asolkar et al., 2004).

3. Corrosion Inhibition

Quinoxalines, including variants of 1-ethyl-1,2,3,4-tetrahydroquinoxaline, have been studied as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations help in understanding the relationship between molecular structure and inhibition efficiency, beneficial for material sciences (Zarrouk et al., 2014).

4. Synthetic Applications

Research has also focused on the synthesis of various derivatives of tetrahydroquinoxaline, including 1,2,3,4-tetrahydroquinoline, for potential pharmaceutical applications. These syntheses are crucial in the development of new therapeutic agents (Lu & Shi, 2007).

5. Tautomerism Studies

Studies on the tautomerism of compounds containing the quinoxaline ring, such as 1,2,3,4-tetrahydroquinoxaline derivatives, have been conducted. Understanding tautomerism is essential in drug design and organic synthesis (Kim et al., 2001).

6. Electrochemical Synthesis

The electrochemical synthesis of quinoxalinediones, including 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, provides insights into the formation of complex organic molecules. This area of research is important for developing new synthetic methodologies (Dowlati et al., 2012).

7. Anticancer Activity

Several quinoxaline derivatives have been synthesized and evaluated for their anticancer activity. This research is significant in the development of new chemotherapeutic agents, illustrating the potential of tetrahydroquinoxaline compounds in oncology (Ahmed et al., 2020).

8. Antioxidant Properties

The antioxidant activities of compounds similar to 1,2,3,4-tetrahydroquinoxalines have been assessed, indicating their potential use in polymer stabilization and other applications requiring antioxidative properties (Nishiyama et al., 2003).

Safety And Hazards

The compound has been classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, “1-Ethyl-1,2,3,4-tetrahydroquinoxaline” and similar compounds may have a significant future in medicinal chemistry .

properties

IUPAC Name

4-ethyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDFEKJWQHWALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224434
Record name Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

73855-46-6
Record name 1-Ethyl-1,2,3,4-tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73855-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1,2,3,4-tetrahydroquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Duan, M Ning, X Chen, Q Zou, L Zhang… - Journal of medicinal …, 2012 - ACS Publications
4-Phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists are reported. Several 4-phenoxynicotinamide derivatives …
Number of citations: 80 pubs.acs.org

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